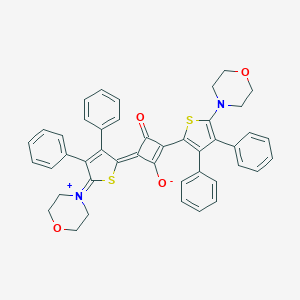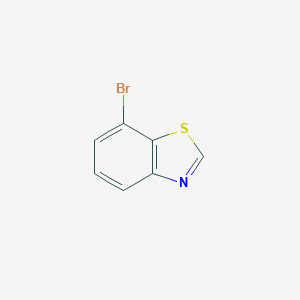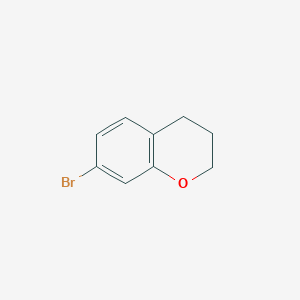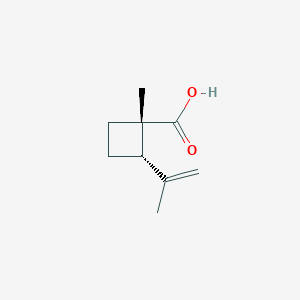
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Mecanismo De Acción
The mechanism of action of Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds involved in the inflammatory response. By inhibiting COX enzymes, Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) has been found to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, further supporting its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) has several advantages for lab experiments, including its stability and ease of synthesis. However, its limited solubility in water can pose a challenge for some experiments.
Direcciones Futuras
There are several future directions for the research on Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI). One potential direction is the development of novel derivatives with improved solubility and potency. Another direction is the investigation of its potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) can be synthesized through several methods, including the reaction of 1,3-butadiene and ethyl vinyl ether in the presence of a catalyst, or the reaction of cyclobutene and carbon monoxide in the presence of a palladium catalyst.
Propiedades
Número CAS |
139561-18-5 |
|---|---|
Nombre del producto |
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI) |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(1S,2S)-1-methyl-2-prop-1-en-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-4-5-9(7,3)8(10)11/h7H,1,4-5H2,2-3H3,(H,10,11)/t7-,9-/m0/s1 |
Clave InChI |
MUQLOBMNASVVGE-CBAPKCEASA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]1(C)C(=O)O |
SMILES |
CC(=C)C1CCC1(C)C(=O)O |
SMILES canónico |
CC(=C)C1CCC1(C)C(=O)O |
Sinónimos |
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



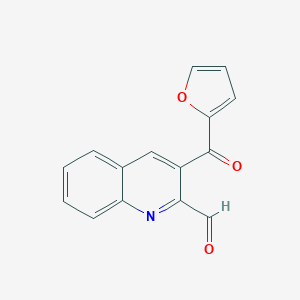
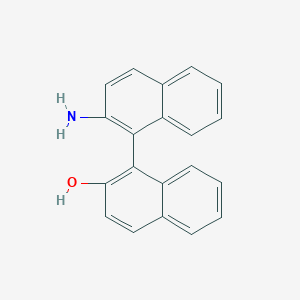

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

